10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is a complex organic compound that features a phenothiazine core structure with a 1-methylpyrrolidin-2-ylmethyl substituent. Phenothiazine derivatives are well-known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Substitution Reaction: The phenothiazine core is then subjected to a substitution reaction with 1-methylpyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various alkylated or acylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Histamine Receptors: It also blocks histamine receptors, contributing to its antihistaminic properties.
Serotonin Receptors: Interaction with serotonin receptors can influence mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily for its antipsychotic activity.
Uniqueness
10-((1-Methylpyrrolidin-2-yl)methyl)-10H-phenothiazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
13993-48-1 |
---|---|
Molekularformel |
C18H21ClN2S |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
10-[(1-methylpyrrolidin-2-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-12-6-7-14(19)13-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h2-5,8-11,14H,6-7,12-13H2,1H3;1H |
InChI-Schlüssel |
JNZUGBHNVALRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.